17-(DIMETHYLAMINOETHYLAMINO)-17-DEMETHOXYGELDANAMYCIN HCL
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Overview
Description
17-(DIMETHYLAMINOETHYLAMINO)-17-DEMETHOXYGELDANAMYCIN HCL: is a potent antitumor compound that belongs to the class of benzoquinone ansamycin antibiotics. It is a derivative of geldanamycin, which is known for its ability to inhibit heat shock protein 90 (HSP90). This compound has shown significant potential in cancer therapy due to its ability to interfere with the function of HSP90, a chaperone protein involved in the stabilization and proper folding of many oncogenic proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-(DIMETHYLAMINOETHYLAMINO)-17-DEMETHOXYGELDANAMYCIN HCL involves multiple steps, starting from geldanamycinThe reaction conditions typically involve the use of strong acids or bases and organic solvents to facilitate the demethylation and subsequent substitution reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoquinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the quinone ring, converting it to a hydroquinone form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and amines under basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs with different functional groups attached to the dimethylaminoethylamino moiety .
Scientific Research Applications
Chemistry: In chemistry, 17-(DIMETHYLAMINOETHYLAMINO)-17-DEMETHOXYGELDANAMYCIN HCL is used as a tool to study the function of HSP90 and its role in protein folding and stabilization. It is also used in the synthesis of other derivatives for structure-activity relationship studies .
Biology: In biological research, this compound is used to investigate the cellular pathways involving HSP90 and its client proteins. It helps in understanding the mechanisms of protein homeostasis and the role of chaperone proteins in disease states .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for various cancers, including ovarian, prostate, and lung cancers. Its ability to inhibit HSP90 makes it a promising candidate for targeted cancer therapy .
Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs. It serves as a lead compound for the design of more potent and selective HSP90 inhibitors .
Mechanism of Action
The primary mechanism of action of 17-(DIMETHYLAMINOETHYLAMINO)-17-DEMETHOXYGELDANAMYCIN HCL involves the inhibition of HSP90. By binding to the ATPase site of HSP90, it prevents the proper folding and stabilization of client proteins, leading to their degradation. This disruption of protein homeostasis results in the inhibition of cancer cell growth and proliferation. The molecular targets include various oncogenic proteins such as kinases and transcription factors that rely on HSP90 for stability .
Comparison with Similar Compounds
Geldanamycin: The parent compound from which 17-(DIMETHYLAMINOETHYLAMINO)-17-DEMETHOXYGELDANAMYCIN HCL is derived. It also inhibits HSP90 but has lower solubility and bioavailability.
17-AAG (17-Allylamino-17-demethoxygeldanamycin): Another derivative of geldanamycin with similar HSP90 inhibitory activity but different pharmacokinetic properties.
Alvespimycin (17-DMAG): A water-soluble analog of geldanamycin with improved bioavailability and reduced toxicity compared to geldanamycin.
Uniqueness: this compound is unique due to its enhanced solubility and bioavailability, making it a more effective and versatile HSP90 inhibitor. Its ability to interfere with multiple oncogenic pathways simultaneously provides a broad-spectrum anticancer activity .
Properties
Molecular Formula |
C32H48N4O8 |
---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
[(4Z,6Z,10Z)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10-,21-16- |
InChI Key |
KUFRQPKVAWMTJO-DCAKUMPVSA-N |
Isomeric SMILES |
CC1CC(C(C(/C=C(\C(C(/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)\C)OC)OC(=O)N)/C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC |
Synonyms |
17-(dimethylaminoethylamino)-17-demethoxy-geldanamycin 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin 17-desmethoxy-17-n,n-dimethylaminoethylamino-geldanamycin 17-dimethylaminoethylamino-17-demethoxy-geldanamycin 17-DMAG 17DMAG alvespimycin KOS 1022 KOS-1022 KOS1022 NSC 707545 NSC707545 |
Origin of Product |
United States |
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